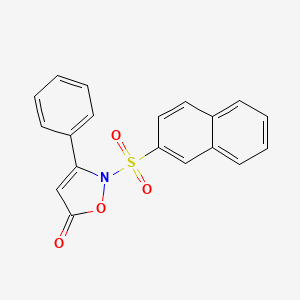

2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound likely belongs to the class of organic compounds known as 2-naphthalene sulfonic acids and derivatives . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group (or a derivative thereof) at the 2-position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, N-arylsulfonyl amino alcohols, derived from amino acids, have been carbonylated with bis-(trichloromethyl) carbonate (BTC), in the presence of triethylamine, to provide optically pure N-phenylsulfonyloxazolidin-2-ones .Applications De Recherche Scientifique

Synthesis and Antioxidant Properties:

Isoxazolone derivatives, including those similar to 2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone, are known for their biological and medicinal properties. They serve as intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. A study by Laroum et al. (2019) emphasizes environmentally friendly procedures for preparing heterocycles using multi-component reactions, including the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones. This synthesis involves a reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3. The study also discusses the reaction conditions and yields for different substituents, demonstrating the compound's versatility in synthesis and potential antioxidant applications (Laroum, Boulcina, Bensouici, & Debache, 2019).

Chemical Behavior and Building Blocks for Polyfunctionalized Systems:

Nitroisoxazolones, which are closely related to isoxazolones, are highlighted for their diverse chemical behavior and significance in synthetic chemistry. These compounds are valuable as precursors for functionalized building blocks. Nishiwak's review (2017) provides an in-depth look at the chemistry of nitroisoxazolones and their application in synthesizing polyfunctionalized compounds, reflecting their importance in developing new functional materials and medicinal chemistry (Nishiwak, 2017).

Application in Anticancer Agents:

Isoxazoline derivatives, including structures similar to this compound, have been identified as significant anticancer agents. Kaur et al. (2014) explore isoxazoline-containing natural products and their potential as anticancer agents. The review discusses the isolation, structural-activity relationships, and the influence of stereochemical aspects on the anticancer activity of these compounds, emphasizing the ongoing research and development of novel anticancer drugs (Kaur, Kumar, Sharma, & Gupta, 2014).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with enzymes such as trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its function and leading to changes in downstream biological processes .

Biochemical Pathways

Given its potential interaction with trypsin-1, it may influence pathways regulated by this enzyme .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Its potential interaction with trypsin-1 suggests that it may influence cellular processes regulated by this enzyme .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone .

Propriétés

IUPAC Name |

2-naphthalen-2-ylsulfonyl-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4S/c21-19-13-18(15-7-2-1-3-8-15)20(24-19)25(22,23)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKZTELQLZNCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2420998.png)

![2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2420999.png)

![1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride](/img/structure/B2421004.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2421005.png)

![(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2421007.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2421011.png)

![(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2421013.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide](/img/structure/B2421015.png)